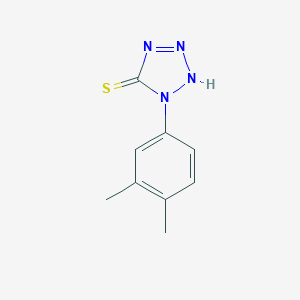

1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol

Description

1-(3,4-Dimethylphenyl)-1H-tetrazole-5-thiol is a heterocyclic compound featuring a tetrazole ring substituted with a thiol (-SH) group at the 5-position and a 3,4-dimethylphenyl group at the 1-position. The 3,4-dimethylphenyl substituent introduces steric and electronic effects, influencing its solubility, reactivity, and biological interactions .

This compound has garnered attention in pharmaceutical synthesis, particularly as an intermediate in the production of eltrombopag olamine, a thrombopoietin receptor agonist used to treat thrombocytopenia. Its synthesis involves multi-step reactions, including condensation and cyclization processes, as outlined in methodologies for related tetrazole derivatives .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-3-4-8(5-7(6)2)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJBFGNECRVKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=S)N=NN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol typically involves the reaction of 3,4-dimethylphenylhydrazine with carbon disulfide and sodium azide under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring. The thiol group is introduced in the final step of the synthesis.

Synthetic Route:

Starting Materials: 3,4-dimethylphenylhydrazine, carbon disulfide, sodium azide.

Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation of the thiol group. The temperature is maintained at around 80-100°C.

Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation:

Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature.

Products: Oxidation of the thiol group leads to the formation of disulfides or sulfonic acids.

Reduction:

Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Conditions: The reaction is carried out in an inert atmosphere to prevent oxidation.

Products: Reduction of the tetrazole ring can lead to the formation of amines or other reduced derivatives.

Substitution:

Reagents: Halogenating agents such as bromine or chlorine.

Conditions: The reaction is carried out in an organic solvent, typically at low temperatures.

Products: Substitution reactions can introduce various functional groups onto the phenyl ring or the tetrazole ring.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibited growth |

| Staphylococcus aureus | Inhibited growth |

| Candida albicans | Moderate inhibition |

The mechanism of action is believed to involve the formation of covalent bonds with microbial proteins, disrupting their function and leading to cell death .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A431 (Epidermoid Carcinoma) | 44.77 |

| HCT116 (Colon Cancer) | 201.45 |

| BJ-1 (Normal Skin Cells) | 92.05 |

These findings suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells. The mechanism appears to involve apoptosis induction through modulation of cellular pathways linked to cell survival and proliferation .

Medicinal Chemistry Applications

This compound has been explored as a potential scaffold for drug development due to its ability to inhibit various enzymes. For instance, its structural similarity to other tetrazole derivatives suggests potential anticholinesterase activity, which is relevant in the context of Alzheimer's disease treatment .

Enzyme Inhibition

The thiol group in the compound can interact with enzyme active sites, potentially blocking substrate access. This reactivity allows it to serve as a lead compound for designing inhibitors for specific enzymes involved in disease processes .

Chemical Synthesis Applications

The compound can participate in various chemical reactions, making it useful in synthetic chemistry:

- Chemoselective Hydroamination : Research has demonstrated that this compound can be used in chemoselective hydroamination reactions. For example, iodothiolation of styrenyl derivatives using iodine as a catalyst yielded high selectivity for hydroamination over other reactions .

- Substitution Reactions : The tetrazole ring can undergo nucleophilic substitution reactions where the thiol group can be replaced by other nucleophiles, allowing for the synthesis of more complex molecules .

Case Studies and Research Findings

Several studies highlight the potential of this compound in various applications:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, demonstrating moderate antibacterial effects similar to other tetrazole derivatives .

- Anticancer Research : Another investigation focused on its cytotoxic effects on cancer cell lines, revealing selective targeting capabilities that could lead to future therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The tetrazole ring can interact with various receptors, modulating their activity and leading to biological effects.

Molecular Targets:

Enzymes: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.

Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol, a comparative analysis with structurally analogous compounds is provided below.

Table 1: Structural and Functional Comparisons

Key Comparative Insights:

This is contrasted with electron-withdrawing groups (e.g., nitro in compound 4d), which increase reactivity . Halogenated derivatives (e.g., 4-fluorophenethylsulfonyl): Exhibit higher thermal stability and pharmacological relevance due to fluorine’s electronegativity and metabolic resistance .

Synthetic Methodologies :

- This compound derivatives are synthesized via condensation of substituted phenylhydrazines with carbonyl compounds, followed by cyclization—a method shared with other tetrazole-thiols .

- Dichlorovinyl derivatives of 1H-tetrazole-5-thiols (e.g., from trichloroethylene reactions) show low thermal stability but high polymerizability, unlike the dimethylphenyl analog .

Biological and Pharmacological Relevance :

- The 3,4-dimethylphenyl group in the target compound contributes to lipophilicity, enhancing membrane permeability in drug intermediates .

- Comparatively, 1-phenyl-1H-tetrazole-5-thiol lacks methyl groups, reducing steric hindrance and making it more suitable for metal coordination in catalysis .

Thermal and Chemical Stability :

- Dichlorovinyltetrazoles (e.g., from ) decompose readily under heat, whereas sulfonyl- or methyl-substituted derivatives (e.g., 5-(4-fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole) demonstrate higher stability .

Research Findings and Data Tables

Table 2: Spectroscopic Data for Selected Compounds

Biological Activity

1-(3,4-Dimethylphenyl)-1H-tetrazole-5-thiol is a compound of significant interest due to its diverse biological activities. This article delves into its antimicrobial properties, enzyme inhibition capabilities, and potential applications in drug development.

Chemical Structure and Properties

The compound features a tetrazole ring and a thiol group, which contribute to its unique biological activity. The thiol group can form covalent bonds with cysteine residues in proteins, impacting enzyme activity and receptor interactions.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties . Studies indicate that it can inhibit the growth of various bacteria and fungi. For instance, it showed effectiveness against Staphylococcus aureus and Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics such as penicillin and ampicillin .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 2 - 16 | |

| Klebsiella pneumoniae | 4 - 8 | |

| Escherichia coli | 8 - 32 |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor , which is crucial in the treatment of Alzheimer's disease. In a study, compounds derived from tetrazole exhibited inhibition percentages ranging from 17.71% to 29.56% at specific concentrations .

Table 2: AChE Inhibition Activity

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors:

- Enzyme Interaction: The thiol group can covalently bond with cysteine residues in enzymes, leading to inhibition of their activity.

- Receptor Modulation: The tetrazole ring may interact with various receptors, modulating their activity and influencing biological pathways.

Case Studies

Several studies have highlighted the effectiveness of this compound in different biological contexts:

- Anticancer Research: A recent study evaluated the cytotoxicity of tetrazole derivatives against cancer cell lines. The presence of the dimethyl substitution on the phenyl ring was noted to enhance cytotoxic activity against Jurkat cells .

- Antifungal Activity: Research indicated that derivatives of tetrazole exhibited notable antifungal effects, particularly through inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-1H-tetrazole | Methoxy groups instead of methyl groups | Different reactivity and activity |

| 1-(3,4-Dimethylphenyl)-1H-1,2,4-triazole | Triazole ring instead of tetrazole | Variations in chemical properties |

Q & A

Q. What are the standard synthetic routes for 1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol and its derivatives?

The synthesis typically involves heterocyclic condensation reactions. For example, derivatives can be synthesized by reacting substituted phenyl precursors with tetrazole-thiol intermediates under heterogenous catalytic conditions. A validated method uses PEG-400 as a solvent, Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst, and substituted chlorobenzoyl chlorides at 70–80°C for 1 hour. The reaction is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid . Alternative routes involve thiadiazole intermediates, where glacial acetic acid serves as the reaction medium, and sodium bicarbonate is used for basification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Infrared (IR) spectroscopy identifies functional groups like S–H (2550–2600 cm⁻¹) and C=N (1600–1650 cm⁻¹). Nuclear Magnetic Resonance (¹H NMR) reveals aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.2–2.5 ppm). Elemental analysis (C, H, N, S) confirms stoichiometric purity, while chromatographic methods (HPLC) assess compound homogeneity .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when synthesizing novel derivatives?

Discrepancies often arise from tautomerism (e.g., thione-thiol equilibria) or impurities. Cross-validation using complementary techniques is critical:

- Compare experimental IR/NMR data with computational predictions (e.g., DFT simulations).

- Perform high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

- Use X-ray crystallography (if crystalline) to resolve structural ambiguities, as demonstrated for triazole-thione analogs .

Q. What computational methods are used to predict the pharmacological activity of this compound derivatives?

The PASS (Prediction of Activity Spectra for Substances) online tool is widely employed. It predicts biological targets based on structural descriptors, such as:

- Anticancer activity: Correlates with electron-withdrawing substituents (e.g., halogens) enhancing DNA intercalation.

- Antimicrobial activity: Linked to lipophilic groups (e.g., thiophene) improving membrane penetration. Experimental validation via in vitro assays (e.g., MIC tests) is recommended to confirm predictions .

Q. How can reaction conditions be optimized to improve yields of tetrazole-thiol derivatives?

Key factors include:

- Catalyst selection : Bleaching Earth Clay (pH 12.5) enhances nucleophilic substitution in PEG-400 .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in alkylation reactions .

- Temperature control : Maintaining 70–80°C minimizes side reactions during cyclization .

- Purification : Recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. What strategies are used to study structure-activity relationships (SAR) for tetrazole-thiol derivatives?

SAR studies involve systematic substitution at the tetrazole and phenyl rings:

- Introduce electron-donating groups (e.g., –OCH₃) to enhance solubility.

- Incorporate halogens (e.g., –Cl, –F) to boost bioactivity via hydrophobic interactions.

- Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.